molecular formula C12H12F2IN3OS B11472596 1-(2,4-Difluorophenyl)-1-[5-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-yl]-3-methylurea

1-(2,4-Difluorophenyl)-1-[5-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-yl]-3-methylurea

Cat. No.: B11472596
M. Wt: 411.21 g/mol
InChI Key: PRCNUKHIXVMKJX-UHFFFAOYSA-N
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Description

  • The thiazole intermediate is then reacted with iodomethane to introduce the iodomethyl group.
  • Reaction conditions: This step usually requires a strong base like sodium hydride in an aprotic solvent such as tetrahydrofuran (THF).
  • Coupling with Difluorophenyl Isocyanate:

    • The final step involves coupling the iodomethyl-substituted thiazole with 2,4-difluorophenyl isocyanate to form the desired urea derivative.
    • Reaction conditions: This coupling reaction is typically performed under mild conditions, often at room temperature in an inert atmosphere.
  • Industrial Production Methods: While specific industrial methods for large-scale production are proprietary, they generally follow similar synthetic routes with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Difluorophenyl)-1-[5-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-yl]-3-methylurea typically involves multiple steps:

    • Formation of the Thiazole Ring:

      • Starting with a suitable thioamide and an α-haloketone, the thiazole ring is formed through a cyclization reaction.
      • Reaction conditions: Often carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF).

    Chemical Reactions Analysis

    Types of Reactions: 1-(2,4-Difluorophenyl)-1-[5-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-yl]-3-methylurea can undergo various chemical reactions, including:

    • Substitution Reactions:

      • The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.
      • Common reagents: Sodium azide, potassium thiocyanate.
    • Oxidation Reactions:

      • The thiazole ring can be oxidized to form sulfoxides or sulfones.
      • Common reagents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
    • Reduction Reactions:

      • The urea moiety can be reduced to form corresponding amines.
      • Common reagents: Lithium aluminum hydride (LiAlH4), borane-tetrahydrofuran complex.

    Major Products:

    • Substitution reactions typically yield derivatives with modified functional groups.
    • Oxidation reactions produce sulfoxides or sulfones.
    • Reduction reactions result in amine derivatives.

    Scientific Research Applications

    1-(2,4-Difluorophenyl)-1-[5-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-yl]-3-methylurea has several applications in scientific research:

    • Chemistry:

      • Used as a building block for the synthesis of more complex molecules.
      • Studied for its reactivity and potential as a precursor in organic synthesis.
    • Biology:

      • Investigated for its potential biological activities, including antimicrobial and antifungal properties.
      • Used in studies to understand the interaction of thiazole derivatives with biological targets.
    • Medicine:

      • Explored for its potential as a therapeutic agent, particularly in the development of new drugs.
      • Studied for its effects on various biological pathways and its potential to inhibit specific enzymes or receptors.
    • Industry:

      • Potential applications in the development of agrochemicals and pharmaceuticals.
      • Used in the synthesis of specialty chemicals and intermediates.

    Mechanism of Action

    The mechanism of action of 1-(2,4-Difluorophenyl)-1-[5-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-yl]-3-methylurea involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity. The difluorophenyl group and thiazole ring are key to its binding affinity and specificity. The exact pathways and targets can vary depending on the biological context and the specific application being studied.

    Comparison with Similar Compounds

    • 1-(2,4-Difluorophenyl)-3-methylurea:

      • Lacks the thiazole ring, making it less complex and potentially less active in certain biological contexts.
    • 1-(2,4-Difluorophenyl)-1-[4,5-dihydro-1,3-thiazol-2-yl]-3-methylurea:

      • Similar structure but without the iodomethyl group, which may affect its reactivity and biological activity.
    • 1-(2,4-Difluorophenyl)-1-[5-(chloromethyl)-4,5-dihydro-1,3-thiazol-2-yl]-3-methylurea:

      • Contains a chloromethyl group instead of an iodomethyl group, which can influence its chemical properties and reactivity.

    Uniqueness: 1-(2,4-Difluorophenyl)-1-[5-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-yl]-3-methylurea is unique due to the presence of both the difluorophenyl group and the iodomethyl-substituted thiazole ring

    Properties

    Molecular Formula

    C12H12F2IN3OS

    Molecular Weight

    411.21 g/mol

    IUPAC Name

    1-(2,4-difluorophenyl)-1-[5-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-yl]-3-methylurea

    InChI

    InChI=1S/C12H12F2IN3OS/c1-16-11(19)18(12-17-6-8(5-15)20-12)10-3-2-7(13)4-9(10)14/h2-4,8H,5-6H2,1H3,(H,16,19)

    InChI Key

    PRCNUKHIXVMKJX-UHFFFAOYSA-N

    Canonical SMILES

    CNC(=O)N(C1=C(C=C(C=C1)F)F)C2=NCC(S2)CI

    Origin of Product

    United States

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